

Technical Guide: Spectroscopic Characterization of 6-Hydroxyindolin-2-one

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Compound of Interest

Compound Name: 6-Hydroxyindolin-2-one

CAS No.: 6855-48-7

Cat. No.: B1304144

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Executive Summary & Structural Context

6-Hydroxyindolin-2-one (also known as 6-hydroxyoxindole; CAS: 5228-17-1 / 6855-48-7) is a critical pharmacophore in medicinal chemistry.[1] It serves as a primary metabolite of indole-based therapeutics (e.g., ropinirole) and a scaffold for kinase inhibitors.

This guide provides a definitive reference for the structural elucidation of **6-hydroxyindolin-2-one** using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data presented here synthesizes experimental baselines with theoretical chemical shift principles to ensure accurate identification in complex matrices.

Structural Pharmacophore[2]

- Molecular Formula: $C_8H_7NO_2$ [2]
- Molecular Weight: 149.15 g/mol [2]
- Key Features: Fused benzene-lactam ring; phenolic hydroxyl at C6; methylene at C3.

Mass Spectrometry (MS) Profiling

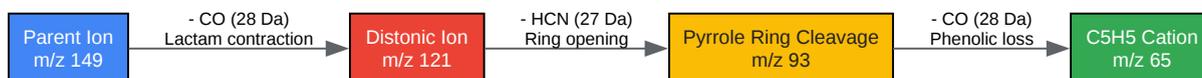
Mass spectrometry provides the initial "fingerprint" for identification. For **6-hydroxyindolin-2-one**, the fragmentation pattern is dominated by the stability of the indole core and the lability of the lactam carbonyl.

MS Data Table (EI/ESI+)

m/z (Da)	Ion Type	Fragment Assignment	Mechanistic Insight
149	$[M]^+$ / $[M+H]^+$	Molecular Ion	Parent molecule (Base peak in ESI).
121	$[M - CO]^+$	Distonic Ion	Neutral loss of Carbon Monoxide (28 Da) from the lactam ring. Diagnostic for oxindoles.
120	$[M - CHO]^+$	Radical Cation	Hydrogen rearrangement followed by loss of formyl radical.
93	$[121 - HCN]^+$	Cyclopentadiene deriv.	Secondary fragmentation: Loss of HCN from the pyrrole ring residue.
65	$[93 - CO]^+$	$C_5H_5^+$	Cyclopentadienyl cation (aromatic stability).

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway observed in Electron Impact (EI) ionization.



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Caption: Primary fragmentation pathway of **6-hydroxyindolin-2-one** showing sequential loss of carbonyl and nitrile groups.

Infrared Spectroscopy (IR)

IR data confirms the presence of the lactam and phenol functionalities. The hydrogen-bonding network significantly influences peak broadening in the solid state.

Key IR Absorption Bands (KBr Pellet/ATR)

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Structural Assignment
3200 – 3450	$\nu(\text{O-H})$ & $\nu(\text{N-H})$	Broad, Strong	Overlapping stretches of phenolic OH and lactam NH. Broadening indicates intermolecular H-bonding.
1680 – 1710	$\nu(\text{C=O})$	Strong, Sharp	Amide I band. Characteristic of the oxindole lactam carbonyl.
1610 – 1630	$\nu(\text{C=C})$	Medium	Aromatic ring breathing modes.
1250 – 1280	$\nu(\text{C-O})$	Strong	Phenolic C-O stretch.
750 – 850	$\delta(\text{C-H})$	Medium	Out-of-plane bending (OOP) indicative of 1,2,4-trisubstituted benzene.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. DMSO-d₆ is the required solvent; CDCl₃ is unsuitable due to poor solubility and rapid exchange of labile protons (OH/NH), which leads to signal disappearance.

^1H NMR Data (400 MHz, DMSO- d_6)

Note: Chemical shifts (δ) are relative to TMS (0 ppm).

δ (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment	Causality / Notes
10.25	s (br)	1H	-	N-H (1)	Lactam proton. Downfield due to amide anisotropy and H-bonding.
9.20	s (br)	1H	-	O-H (6)	Phenolic proton. Broadening varies with water content in DMSO.
7.02	d	1H	J = 8.0	H-4	Ortho to C3a. Less shielded than H5/H7.
6.38	dd	1H	J = 8.0, 2.2	H-5	Ortho to OH. Shielded by electron-donating OH group (+M effect).
6.32	d	1H	J = 2.2	H-7	Meta to OH, Ortho to NH. Shielded by OH; appears as a narrow doublet.
3.36	s	2H	-	H-3	Methylene. Characteristic singlet of the oxindole ring.

¹³C NMR Data (100 MHz, DMSO-d₆)

δ (ppm)	Carbon Type	Assignment	Electronic Environment
176.8	C=O	C-2	Lactam carbonyl (deshielded).
157.4	C_quat	C-6	Attached to Oxygen (Phenolic). Highly deshielded.
143.5	C_quat	C-7a	Bridgehead carbon adjacent to Nitrogen.
124.8	CH	C-4	Aromatic CH.
116.2	C_quat	C-3a	Bridgehead carbon (beta to carbonyl).
107.5	CH	C-5	Ortho to OH (shielded).
97.8	CH	C-7	Ortho to NH, Meta to OH (highly shielded).
35.6	CH ₂	C-3	Methylene carbon (alpha to carbonyl).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, follow these standardized workflows.

Protocol A: Sample Preparation for NMR

Objective: Eliminate concentration-dependent shifts and water interference.

- Massing: Weigh 5–8 mg of dry **6-hydroxyindolin-2-one** into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

- Critical Step: If the DMSO is "wet" (water peak >3.33 ppm is large), the OH and NH protons will broaden or exchange, making integration impossible. Use an ampoule-fresh solvent.
- Transfer: Filter the solution through a cotton plug into a 5mm NMR tube to remove particulate impurities that cause magnetic field inhomogeneity.
- Acquisition:
 - Set relaxation delay (d1) to 2.0 seconds to allow full relaxation of the quaternary carbons and solvent-exchangeable protons.
 - Scans: 16 (¹H), 1024 (¹³C).

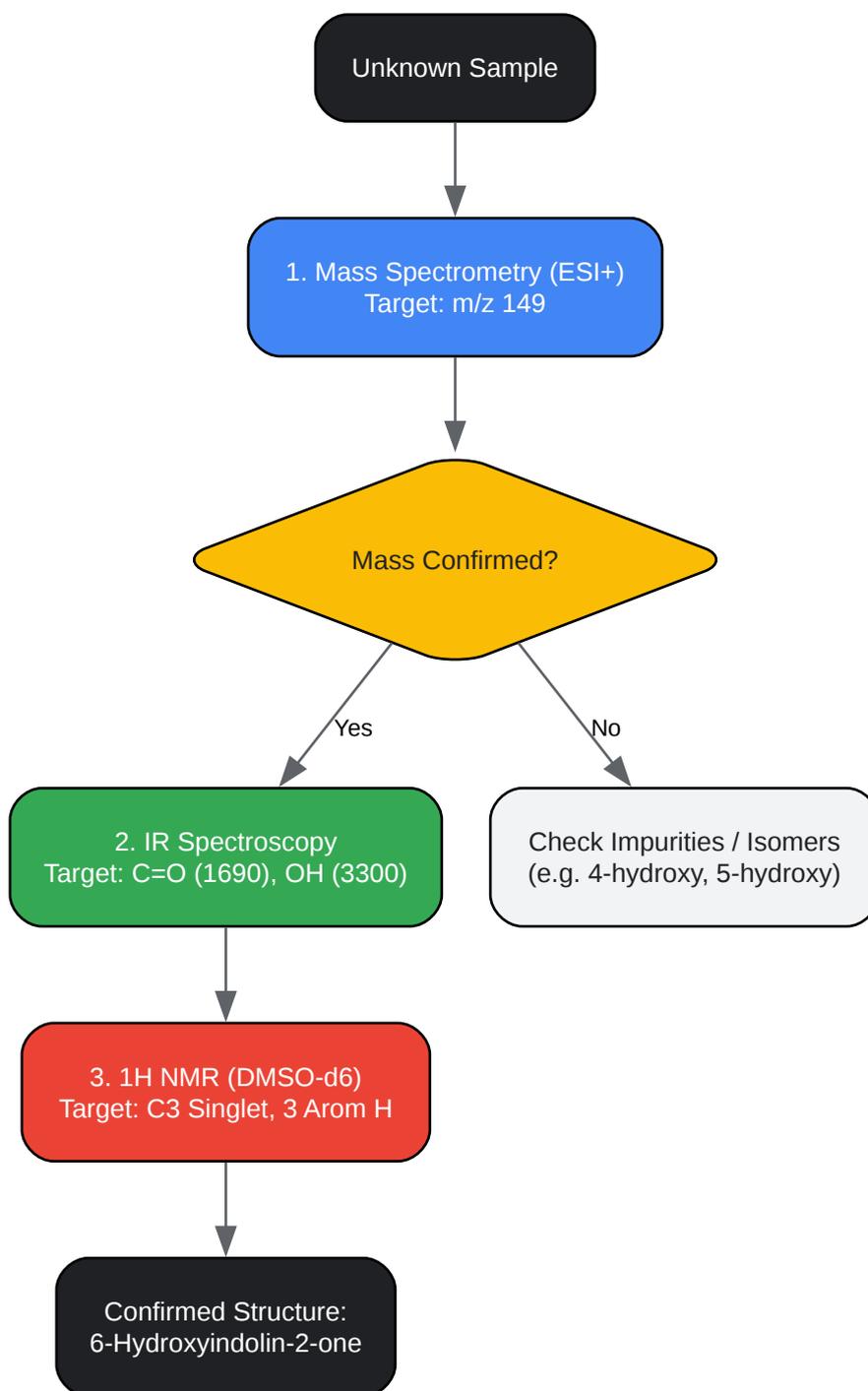
Protocol B: Impurity Profiling (HPLC-UV)

Objective: Confirm purity prior to spectroscopic analysis.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (phenol/indole absorption).
- Validation: The 6-hydroxy isomer is more polar than the unsubstituted oxindole; expect it to elute earlier than indolin-2-one.

Visualization: Structural Elucidation Workflow

This logic flow ensures no step is skipped during the characterization process.



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Caption: Logical decision tree for verifying the identity of **6-hydroxyindolin-2-one**.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80629, **6-Hydroxyindolin-2-one**.
 - [\[Link\]](#)
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- Royal Society of Chemistry (RSC). ChemSpider Record for 6-Hydroxyoxindole.
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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [6855-48-7|6-Hydroxyindolin-2-one|BLD Pharm](https://www.bldpharm.com) [[bldpharm.com](https://www.bldpharm.com)]
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